molecular formula C17H17N3O2 B10794057 Rac-3'-(3-nitrophenyl)deschloroepibatidine dihydrochloride

Rac-3'-(3-nitrophenyl)deschloroepibatidine dihydrochloride

Cat. No.: B10794057
M. Wt: 295.34 g/mol
InChI Key: TUHXLFZVXVMYDP-UHFFFAOYSA-N
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Description

rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride: is a synthetic compound that belongs to the class of epibatidine analogs. Epibatidine is a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. The compound is known for its high affinity for nicotinic acetylcholine receptors, making it a subject of interest in neuropharmacology and medicinal chemistry .

Preparation Methods

The synthesis of rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Reduction of the nitro group to an amine.

    Cyclization: Formation of the epibatidine core structure.

    Substitution: Introduction of the 3-nitrophenyl group.

    Purification: Crystallization or chromatography to obtain the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride has several scientific research applications:

    Neuropharmacology: The compound is used to study nicotinic acetylcholine receptors, which are involved in various neurological processes.

    Pain Research: It is investigated for its potential analgesic properties, as it can modulate pain pathways.

    Drug Development: The compound serves as a lead compound for developing new drugs targeting nicotinic receptors.

    Biological Studies: It is used in studies exploring the role of nicotinic receptors in various biological systems

Mechanism of Action

The mechanism of action of rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors with high affinity, leading to the activation or inhibition of receptor-mediated signaling pathways. This interaction can modulate neurotransmitter release, neuronal excitability, and other cellular processes .

Comparison with Similar Compounds

rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride is compared with other similar compounds, such as:

These comparisons highlight the unique properties of rac-3’-(3-nitrophenyl)deschloroepibatidine dihydrochloride, such as its specific receptor binding affinity and potential therapeutic applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[5-(3-nitrophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H17N3O2/c21-20(22)15-3-1-2-11(7-15)12-6-13(10-18-9-12)16-8-14-4-5-17(16)19-14/h1-3,6-7,9-10,14,16-17,19H,4-5,8H2

InChI Key

TUHXLFZVXVMYDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C3=CN=CC(=C3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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